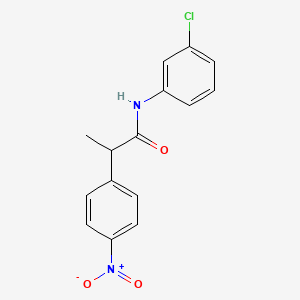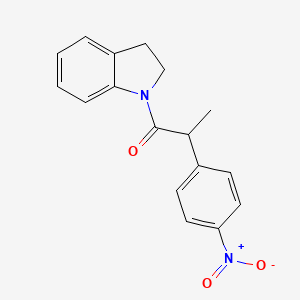![molecular formula C22H27NO5 B4074567 Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]azepane](/img/structure/B4074567.png)
Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]azepane
Overview
Description
Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]azepane is a compound that combines the properties of oxalic acid and a substituted azepane. The compound 1-[2-(4-phenylphenoxy)ethyl]azepane is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with a phenylphenoxyethyl substituent .
Preparation Methods
The synthesis of oxalic acid;1-[2-(4-phenylphenoxy)ethyl]azepane involves multiple steps. The preparation of oxalic acid can be achieved through the oxidation of carbohydrates with nitric acid or by heating sodium formate in the presence of an alkali catalyst . The synthesis of 1-[2-(4-phenylphenoxy)ethyl]azepane typically involves the reaction of azepane with 2-(4-phenylphenoxy)ethyl chloride under basic conditions . Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]azepane undergoes various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized by permanganate in an autocatalytic reaction.
Reduction: The azepane moiety can undergo reduction reactions, often using hydrogen gas and a metal catalyst.
Substitution: The phenylphenoxyethyl group can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include permanganate for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]azepane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in inhibiting specific enzymes, such as leukotriene A4 hydrolase.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of oxalic acid;1-[2-(4-phenylphenoxy)ethyl]azepane involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of leukotriene A4 hydrolase, thereby reducing the production of pro-inflammatory leukotriene B4 . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.
Comparison with Similar Compounds
Oxalic acid;1-[2-(4-phenylphenoxy)ethyl]azepane can be compared to other similar compounds, such as:
1-[2-(4-phenylphenoxy)ethyl]pyrrolidine: Another inhibitor of leukotriene A4 hydrolase with a pyrrolidine ring instead of an azepane ring.
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid used in various industrial applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of oxalic acid and a substituted azepane, making it a versatile compound with multiple applications.
Properties
IUPAC Name |
oxalic acid;1-[2-(4-phenylphenoxy)ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.C2H2O4/c1-2-7-15-21(14-6-1)16-17-22-20-12-10-19(11-13-20)18-8-4-3-5-9-18;3-1(4)2(5)6/h3-5,8-13H,1-2,6-7,14-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQWAFKTCYBJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methyl-4-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074486.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4074487.png)
![2-({2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}thio)benzonitrile](/img/structure/B4074489.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2-methyl-1-indolinecarboxamide](/img/structure/B4074501.png)
![N-(2,4-dimethoxyphenyl)-5-nitro-2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]benzamide](/img/structure/B4074506.png)
![1-[3-(2-Bromo-4-chlorophenoxy)propyl]azepane;oxalic acid](/img/structure/B4074517.png)
![1-[2-(4-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4074524.png)
![1-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4074529.png)

![3-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4074538.png)
![1-[2-(2,5-Dimethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074546.png)
![Oxalic acid;1-[2-(3-propan-2-ylphenoxy)ethyl]azepane](/img/structure/B4074551.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074570.png)
